5-Hydroxy-2-methoxy-N-methylnicotinamide
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Overview
Description
5-Hydroxy-2-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol It is a derivative of nicotinamide, which is a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methoxy-N-methylnicotinamide typically involves the hydroxylation and methylation of nicotinamide derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the hydroxyl group at the 5-position of the nicotinamide ring. The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Hydroxy-2-methoxy-N-methylnicotinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methoxy-N-methylnicotinamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in cellular metabolism, such as nicotinamide adenine dinucleotide (NAD+) dependent enzymes. This modulation can influence various biochemical pathways, including those related to energy production, DNA repair, and oxidative stress response .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N-methylnicotinamide: Similar in structure but lacks the methoxy group.
5-Methoxy-N-methylnicotinamide: Similar but lacks the hydroxyl group.
Nicotinamide: The parent compound without hydroxyl or methoxy substitutions.
Uniqueness
5-Hydroxy-2-methoxy-N-methylnicotinamide is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and biological activities. These functional groups enhance its solubility, reactivity, and potential therapeutic effects compared to its analogs .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-hydroxy-2-methoxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O3/c1-9-7(12)6-3-5(11)4-10-8(6)13-2/h3-4,11H,1-2H3,(H,9,12) |
InChI Key |
OECWIUTZWNZJEM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N=CC(=C1)O)OC |
Origin of Product |
United States |
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